N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide
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Overview
Description
N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a complex organic compound that features a benzo[b]thiophene moiety, a hydroxypropyl group, and a methoxy-dimethylbenzenesulfonamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide typically involves multiple steps:
Formation of the Benzo[b]thiophene Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Hydroxypropyl Group: This step often involves the use of epoxides or other suitable reagents to introduce the hydroxypropyl moiety.
Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride derivative to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone.
Reduction: The sulfonamide group can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are common.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its sulfonamide group.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.
Industry: May be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit or activate specific biological pathways. This interaction can lead to changes in cellular processes, making it useful in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-bromobenzenesulfonamide
- N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(benzylthio)acetamide
Uniqueness
N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy and dimethyl groups on the benzene ring can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-methoxy-4,5-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4S2/c1-13-9-16(25-4)18(10-14(13)2)27(23,24)21-12-20(3,22)19-11-15-7-5-6-8-17(15)26-19/h5-11,21-22H,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAMWRAYBBWCRRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC(C)(C2=CC3=CC=CC=C3S2)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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